molecular formula C14H9NO5 B13928764 1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one

1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one

Cat. No.: B13928764
M. Wt: 271.22 g/mol
InChI Key: DUXQYCFMOBKFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one is a functionalized derivative of the 6H-dibenzo[b,d]pyran-6-one scaffold, a structure of significant interest in medicinal and synthetic chemistry . The dibenzopyran core is a key skeleton in numerous physiologically active compounds and is known for its useful biological and pharmacological properties . The specific nitro and methoxy functional groups on this molecule make it a valuable intermediate for further chemical exploration. The nitro group, in particular, can be reduced to an amine, as demonstrated in the synthesis of the related compound 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, highlighting its utility as a precursor for generating diverse chemical libraries . Synthetic methodologies for dibenzopyran derivatives continue to evolve, with recent efforts focusing on efficient one-pot and domino reactions to construct this privileged structure under mild conditions . This compound is presented to the research community as a building block for the development of novel substances in areas such as drug discovery and materials science. This product is For Research Use Only (RUO).

Properties

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

1-methoxy-8-nitrobenzo[c]chromen-6-one

InChI

InChI=1S/C14H9NO5/c1-19-11-3-2-4-12-13(11)9-6-5-8(15(17)18)7-10(9)14(16)20-12/h2-7H,1H3

InChI Key

DUXQYCFMOBKFEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Hydroiodic Acid Reduction

A notable method reported by the Slovak Academy of Sciences involves a one-pot reaction starting from 2′,6′-dimethoxy-4-nitro-1,1′-biphenyl-2-carboxylic acid methyl ester . Hydroiodic acid is used to achieve simultaneous:

  • O-demethylation (removal of methoxy groups),
  • Lactonization (ring closure forming the pyranone),
  • Nitro group reduction to amine (for related amine derivatives).

This method improves upon previous multi-step syntheses by combining transformations in a single reaction vessel, enhancing efficiency and yield for related compounds such as 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, which is structurally close to the nitro derivative of interest.

Step Reagent/Condition Outcome
Starting material 2′,6′-dimethoxy-4-nitro biphenyl ester Substrate for transformation
Hydroiodic acid (HI) One-pot reaction O-demethylation, lactonization, nitro reduction

Note: While this method focuses on nitro reduction to amine, the initial nitro compound can be prepared or isolated before reduction.

Lewis Acid-Catalyzed Cyclization of Dihydroxybenzoic Acid Derivatives

Another well-established approach involves the cyclization of dihydroxybenzoic acid derivatives under Lewis acid catalysis in inert, non-polar solvents (e.g., toluene, dichloromethane). This method is widely used for the synthesis of dibenzo[b,d]pyran-6-ones and related compounds.

Key features include:

  • Use of Lewis acids such as zinc bromide, zinc iodide, magnesium iodide, or stannous chloride.
  • Reaction temperatures ranging from 40°C to 200°C, preferably 60–120°C.
  • Anhydrous conditions with drying agents like molecular sieves or anhydrous magnesium sulfate.
  • High regioselectivity and yields, with minimal isomeric by-products.

This process is applicable for the synthesis of methoxy-substituted dibenzo[b,d]pyran-6-ones by starting from appropriately substituted dihydroxybenzoic acid derivatives bearing methoxy and nitro groups.

Parameter Typical Condition/Example
Lewis acid catalyst Zinc bromide, magnesium iodide, stannous chloride
Solvent Toluene, dichloromethane, heptane
Temperature 60–120°C
Atmosphere Inert or nitrogen (optional)
Drying agent Molecular sieves, MgSO4
Reaction time 1–5 hours

Suzuki-Miyaura Coupling for Core Construction

A modern synthetic route to related benzo[c]chromen-6-ones (structurally similar to dibenzo[b,d]pyran-6-ones) involves Suzuki-Miyaura coupling of 2-bromoarylcarboxaldehydes with 2-hydroxyphenylboronic acid under palladium catalysis.

  • Catalysts: Palladium diacetate with triphenylphosphine ligand.
  • Base: Potassium carbonate.
  • Solvent: N,N-Dimethylformamide (DMF).
  • Temperature: 90°C.
  • Reaction time: 3–4 hours.
  • Inert atmosphere (nitrogen) to prevent oxidation.

This method enables the formation of the dibenzo[b,d]pyran-6-one skeleton with methoxy substitution, which can be further nitrated to introduce the nitro group at position 8.

Step Reagents/Conditions Outcome
Coupling 2-bromoarylcarboxaldehyde + 2-hydroxyphenylboronic acid + Pd(OAc)2 + PPh3 + K2CO3 in DMF Formation of benzo[c]chromen-6-one core
Temperature 90°C Efficient coupling
Atmosphere Nitrogen Prevents catalyst degradation

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
One-pot HI reduction Hydroiodic acid, methyl ester substrate Combines multiple steps, efficient Focus on amine formation, nitro reduction may need control
Lewis acid-catalyzed cyclization Zinc bromide, toluene, anhydrous, 60–120°C High regioselectivity, good yields Requires anhydrous conditions, sensitive to moisture
Suzuki-Miyaura coupling Pd(OAc)2, PPh3, K2CO3, DMF, 90°C, inert atmosphere Modern, versatile for core construction Requires palladium catalyst, inert atmosphere

Research and Practical Considerations

  • Yield and Purity: The Lewis acid-catalyzed cyclization method typically yields high purity products with minimal isomerization, which is critical for pharmaceutical applications.
  • Scalability: The one-pot hydroiodic acid method offers potential for scale-up due to its step economy.
  • Functional Group Compatibility: Methoxy and nitro groups are sensitive to reaction conditions; careful control of temperature and atmosphere is essential.
  • Environmental and Safety Aspects: Use of hydroiodic acid and palladium catalysts requires appropriate safety measures and waste handling protocols.

Mechanism of Action

The mechanism of action of 1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The methoxy group can also participate in various chemical reactions, leading to the formation of different active compounds .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivities

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Bioactivities Reference ID
Hyalodendriol C 2-Cl, 7,9-OH, 3-OCH₃, 1-CH₃ 368.7 Antifungal (IC₅₀: 11.6 µg/mL vs. Magnaporthe oryzae)
1,3,7,9-Tetrahydroxy-dibenzo[b,d]pyran-6-one 1,3,7,9-OH 276.2 Cytotoxic (MCF-7, HepG2, Hela, A549 cells)
Urolithin A 3,8-OH 228.2 Neuroprotective (prevents β-amyloid fibrillation)
Urolithin B 3-OH 212.2 Modulates podocyte viability and nephrin turnover
P529 (Akt inhibitor) 3-OH, 8-(1-hydroxyethyl), 2-OCH₃, 4-OCH₃ 408.4 Antiangiogenic; enhances radiotherapy efficacy
Alternariol (AOH) 3,7,9-OH, 1-CH₃ 292.2 Mutagenic, carcinogenic (in vitro)
Methyl-urolithin B 3-OCH₃ 226.2 Neuroprotective (prevents amyloid β-induced paralysis)

Key Observations:

  • Substituent Positions: The target compound’s 1-OCH₃ and 8-NO₂ groups contrast with common hydroxyl (e.g., urolithins) or chloro (e.g., hyalodendriol C) substituents in analogs.
  • Polarity and Solubility : Hydroxyl-rich analogs (e.g., urolithins) exhibit higher water solubility, favoring renal excretion and gut absorption . In contrast, methoxy and nitro groups in the target compound may improve lipophilicity and blood-brain barrier penetration .

Biological Activity

1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one is a compound that belongs to the dibenzo[b,d]pyran class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by a dibenzo[b,d]pyran core with a methoxy and nitro substituent. The molecular formula is C16H13N1O3, with a molecular weight of 281.28 g/mol.

PropertyValue
Molecular FormulaC16H13N1O3
Molecular Weight281.28 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular pathways. The nitro group in the structure is known to undergo reduction, potentially leading to reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have investigated the anticancer potential of dibenzo[b,d]pyran derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
  • DNA Interaction : Research showed that the nitro group could form adducts with DNA, leading to potential mutagenic effects. This interaction highlights the dual nature of the compound's biological activity as both protective (antioxidant) and potentially harmful (mutagenic).
  • Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other dibenzo derivatives:

CompoundAntioxidant ActivityAnticancer ActivityEnzyme Inhibition
This compoundHighModerateYes
8-Amino-1-methoxy-6H-dibenzo[b,d]pyran-6-oneModerateHighYes
3-Methoxy-6H-benzo[c]chromen-6-oneHighModerateNo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.